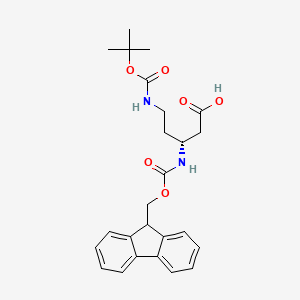
(R)-N-Beta-Fmoc-N-delta-Boc-3,5-diaminopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-Beta-Fmoc-N-delta-Boc-3,5-diaminopentanoic acid is a synthetic amino acid derivative. This compound is characterized by the presence of two protective groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butoxycarbonyl (Boc) group. These protective groups are commonly used in peptide synthesis to protect the amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Beta-Fmoc-N-delta-Boc-3,5-diaminopentanoic acid typically involves multiple steps. The starting material is usually 3,5-diaminopentanoic acid. The first step involves the protection of the delta-amino group with the Boc group. This is achieved by reacting 3,5-diaminopentanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
The next step involves the protection of the beta-amino group with the Fmoc group. This is done by reacting the Boc-protected intermediate with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like sodium bicarbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of ®-N-Beta-Fmoc-N-delta-Boc-3,5-diaminopentanoic acid follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
®-N-Beta-Fmoc-N-delta-Boc-3,5-diaminopentanoic acid undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Boc protective groups under specific conditions.
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: The Fmoc group is typically removed using a base such as piperidine in DMF. The Boc group is removed using acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Coupling: Peptide coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used.
Major Products
The major products formed from these reactions include deprotected amino acids, substituted derivatives, and peptide chains.
Scientific Research Applications
®-N-Beta-Fmoc-N-delta-Boc-3,5-diaminopentanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Utilized in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and vaccine development.
Industry: Employed in the production of synthetic peptides for research and pharmaceutical purposes.
Mechanism of Action
The mechanism of action of ®-N-Beta-Fmoc-N-delta-Boc-3,5-diaminopentanoic acid primarily involves its role as a building block in peptide synthesis. The protective groups (Fmoc and Boc) allow for selective reactions at specific amino groups, facilitating the formation of peptide bonds. The compound does not have a direct biological target but is used to create peptides that can interact with various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- ®-N-Beta-Fmoc-N-delta-Boc-lysine
- ®-N-Beta-Fmoc-N-delta-Boc-ornithine
- ®-N-Beta-Fmoc-N-delta-Boc-arginine
Uniqueness
®-N-Beta-Fmoc-N-delta-Boc-3,5-diaminopentanoic acid is unique due to its specific structure, which includes two amino groups protected by different protective groups. This allows for selective deprotection and functionalization, making it a versatile building block in peptide synthesis. Its structure also provides flexibility in designing peptides with specific properties and functions.
Properties
Molecular Formula |
C25H30N2O6 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-13-12-16(14-22(28)29)27-24(31)32-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t16-/m1/s1 |
InChI Key |
QBKSRKYSUKNAMY-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


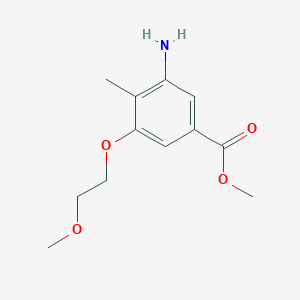

![(1R,8aR)-Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13006995.png)
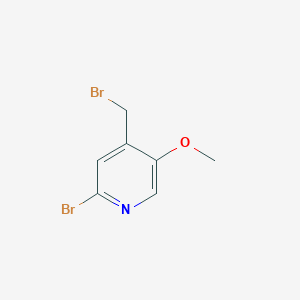
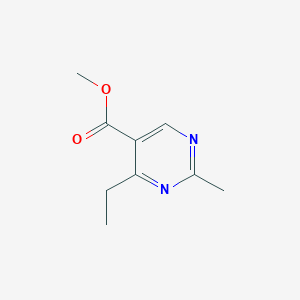
![1,1-Bis(benzo[d]thiazol-2-yl)ethanol](/img/structure/B13007027.png)
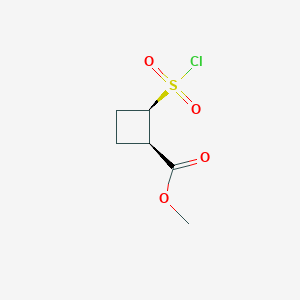
![8-Oxabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B13007034.png)

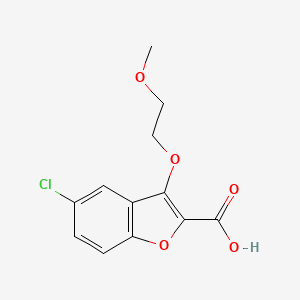
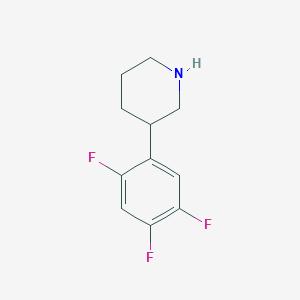
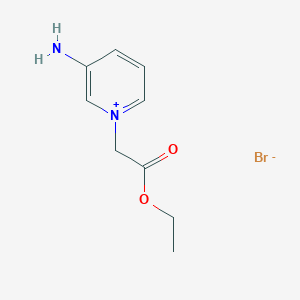
![Octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide](/img/structure/B13007063.png)
![2-(3-Chlorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B13007067.png)
